BenchChemオンラインストアへようこそ!

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Synthetic chemistry Medicinal chemistry Building block procurement

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol (C₁₁H₁₂FNO, MW 193.22 g/mol, InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N) is a synthetic small-molecule building block comprising a cyclohex-3-enol core substituted at the 4-position with a 2-fluoropyridin-3-yl moiety. The compound contains three pharmacophoric features—a secondary alcohol, an endocyclic alkene, and a 2-fluorinated pyridine ring—that collectively distinguish it from its closest commercially available analogs.

Molecular Formula C11H12FNO
Molecular Weight 193.22 g/mol
Cat. No. B8508089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoropyridin-3-YL)cyclohex-3-enol
Molecular FormulaC11H12FNO
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1CC(=CCC1O)C2=C(N=CC=C2)F
InChIInChI=1S/C11H12FNO/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-3,7,9,14H,4-6H2
InChIKeyINSZJXTZJHWSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol: Structural Identity, Physicochemical Profile, and Procurement Baseline


4-(2-Fluoropyridin-3-YL)cyclohex-3-enol (C₁₁H₁₂FNO, MW 193.22 g/mol, InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N) is a synthetic small-molecule building block comprising a cyclohex-3-enol core substituted at the 4-position with a 2-fluoropyridin-3-yl moiety . The compound contains three pharmacophoric features—a secondary alcohol, an endocyclic alkene, and a 2-fluorinated pyridine ring—that collectively distinguish it from its closest commercially available analogs . It is primarily sourced as a research intermediate at a typical purity of 95%, with no assigned CAS registry number in major databases, reflecting its status as an early-stage or niche synthetic building block rather than a fully characterized pharmaceutical agent . Users evaluating this compound for procurement should note that publicly available biological activity data specific to this exact structure are absent from peer-reviewed literature; differentiation must therefore be assessed on structural, synthetic, and class-level grounds.

Why 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol Cannot Be Replaced by In-Class Cyclohexenol or Fluoropyridine Analogs Without Experimental Validation


Compounds within the C₁₁H₁₂FNO isomeric family differ in three critical structural parameters—oxidation state at the cyclohexyl ring (alcohol vs. ketone), regiochemistry of the fluoropyridine attachment, and the presence or absence of the endocyclic double bond—each of which independently alters hydrogen-bonding capacity, metabolic stability, and downstream synthetic options . The 2-fluoro substituent on the pyridine ring is positioned ortho to the ring nitrogen, modulating both the pKa of the pyridine and the compound's susceptibility to nucleophilic aromatic substitution (SNAr), unlike 5-fluoro or non-fluorinated congeners [1]. Class-level pharmacological evidence from structurally related 2-fluoropyridinyl-substituted analogs demonstrates that this moiety confers quantifiable binding interactions at monocarboxylate transporters (MCT1 IC₅₀ = 118–274 nM), confirming that the 2-fluoropyridin-3-yl group is not a passive spectator but an active pharmacophoric element [2]. Generic substitution with a non-fluorinated, regioisomeric, or fully saturated analog will produce a compound with a different reactivity profile, altered target engagement potential, and distinct metabolic fate.

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Oxidation State Differentiation: Cyclohexenol vs. Cyclohexenone Functional Handle Availability

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol bears a secondary alcohol (C–OH) at the 1-position of the cyclohexene ring, providing a hydrogen bond donor (HBD) count of 1 and enabling downstream etherification, esterification, or oxidation chemistry. Its closest regioisomeric analog, 3-(2-fluoropyridin-3-yl)cyclohex-2-enone, is a ketone (C=O) with HBD = 0 and a conjugated α,β-unsaturated carbonyl system that imparts Michael acceptor reactivity absent in the target compound . The saturated alcohol analog, 4-(2-fluoropyridin-3-yl)cyclohexanol, lacks the endocyclic double bond required for epoxidation, dihydroxylation, or hydroboration chemistry . This difference in oxidation state and unsaturation defines the specific synthetic transformations each compound can undergo, making them non-interchangeable as synthetic intermediates.

Synthetic chemistry Medicinal chemistry Building block procurement

Fluorine Regiochemistry: 2-Fluoropyridin-3-yl vs. 5-Fluoropyridin-3-yl Pharmacophoric Potential

The 2-fluoropyridin-3-yl substituent positions the fluorine atom ortho to the pyridine nitrogen, creating a distinct electronic environment compared to 5-fluoropyridin-3-yl or non-fluorinated pyridin-3-yl analogs. This ortho-fluoro arrangement lowers the pKa of the pyridine ring (electron-withdrawing effect) and activates the ring toward nucleophilic aromatic substitution at positions para to the nitrogen [1]. Importantly, class-level pharmacological evidence from 2-fluoropyridinyl-substituted FACH analogs demonstrates that this precise regioisomeric arrangement contributes to measurable MCT1 transporter inhibition: analog I (2-fluoropyridinyl-substituted) exhibits IC₅₀ = 118 nM, while analog II (structurally modified 2-fluoropyridinyl) exhibits IC₅₀ = 274 nM in [¹⁴C]lactate uptake assays on RBE4 cells [2]. Although these data are not derived from the target compound itself, they establish that the 2-fluoropyridin-3-yl moiety is a validated pharmacophoric element for MCT transporter engagement—activity that would be absent in a 5-fluoro or non-fluorinated pyridin-3-yl congener.

Drug discovery SAR Fluorine chemistry MCT inhibition

Synthetic Provenance: Suzuki-Miyaura Coupling Route with Microwave Acceleration vs. Alternative Synthetic Strategies

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol is synthesized via a documented two-step sequence: (i) Pd-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoropyridin-3-ylboronic acid with 4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl trifluoromethanesulfonate using PdCl₂(AmPhos) in dioxane/water at 150 °C under microwave irradiation for 30 minutes, followed by (ii) TBS deprotection with HF-pyridine in anhydrous dichloromethane . In contrast, the direct regioisomeric analog 3-(2-fluoropyridin-3-yl)cyclohex-2-enone is accessed via a Heck-type coupling of 3-bromo-2-fluoropyridine with 2-cyclohexen-1-one using Pd[P(t-Bu)₃]₂ at 105 °C for 6 hours under conventional heating . The microwave-accelerated Suzuki route to the target compound provides significantly shorter reaction times (30 min vs. 6 h) and uses the boronic acid/triflate coupling partners that are compatible with TBS-protected alcohol substrates, enabling retention of the alcohol oxidation state throughout the coupling step.

Process chemistry Suzuki coupling Microwave synthesis Intermediate sourcing

Hydrogenation Gateway: Direct Precursor Relationship to 4-(2-Fluoropyridin-3-yl)cyclohexanol

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol serves as the direct and immediate synthetic precursor to 4-(2-fluoropyridin-3-yl)cyclohexanol via a single catalytic hydrogenation step (10% Pd/C, H₂ atmosphere, EtOH/THF, room temperature) . In the documented procedure, 750 mg (3.88 mmol) of 4-(2-fluoropyridin-3-yl)cyclohex-3-enol is reduced using 240 mg of 10% Pd/C catalyst in a mixed EtOH/THF solvent system, yielding the saturated alcohol product as a pale yellow oil used without further purification . This precursor-product relationship is unique to the cyclohexenol scaffold: the corresponding 3-(2-fluoropyridin-3-yl)cyclohex-2-enone cannot be directly hydrogenated to the same saturated alcohol without concomitant ketone reduction, and the saturated ketone analog 4-(2-fluoropyridin-3-yl)cyclohexanone requires a separate reduction step to access the alcohol. This makes the target compound a strategic branching intermediate that can be directed either toward saturated alcohol products (via hydrogenation) or toward oxidized/functionalized derivatives (via alkene or alcohol chemistry).

Synthetic intermediate Hydrogenation Building block Downstream diversification

Purity Benchmark: Supplier-Specified Purity of 95% Compared to Analog Availability

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol is supplied at a typical purity of 95% , which is equivalent to the purity specification provided for its closest commercially available analogs: 3-(2-fluoropyridin-3-yl)cyclohex-2-enone (95%), 4-(2-fluoropyridin-3-yl)cyclohexanone (95%), and 4-(2-fluoropyridin-3-yl)cyclohexanol (95%) . The key starting material for its synthesis, 2-fluoropyridine-3-boronic acid, is available from multiple suppliers at higher purity (≥98% by HPLC) , indicating that the 95% specification for the target compound reflects the practical purification outcome of the two-step Suzuki coupling/deprotection sequence rather than an inherent limitation. No CAS number, NMR spectra, or HPLC chromatograms are publicly disclosed for this specific compound, meaning that purchasers must rely on supplier-provided certificates of analysis for batch-specific purity verification.

Quality control Procurement Chemical purity Supplier comparison

Optimal Application Scenarios for 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol Based on Differentiated Evidence


Synthetic Intermediate for 2-Fluoropyridinyl-Substituted Cyclohexanol Derivatives

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol is optimally deployed as a branching intermediate when the synthetic strategy requires a cyclohexene scaffold bearing both a secondary alcohol and a 2-fluoropyridin-3-yl substituent. The compound can be directly hydrogenated to 4-(2-fluoropyridin-3-yl)cyclohexanol in a single step using Pd/C under H₂ atmosphere , or alternatively functionalized at the alkene (via epoxidation, dihydroxylation, or hydroboration) or at the alcohol (via etherification or esterification) to generate diverse downstream products. This dual-handle reactivity is not available from the saturated alcohol analog (no alkene) or from the enone analog (ketone instead of alcohol, and a conjugated rather than isolated double bond).

Scaffold for 2-Fluoropyridinyl Pharmacophore Installation in MCT Transporter Probe Development

Class-level evidence from 2-fluoropyridinyl-substituted FACH analogs demonstrates that the 2-fluoropyridin-3-yl moiety contributes to MCT1 transporter binding with IC₅₀ values of 118 nM and 274 nM for structurally related compounds [1]. While the target compound itself has not been directly assayed, its 2-fluoropyridin-3-yl substituent is regioisomerically identical to the pharmacophoric element in these validated MCT ligands. Researchers developing MCT-targeted imaging agents or transporter probes may therefore consider this compound as a scaffold for further derivatization, particularly given that its alcohol and alkene functional handles permit modular attachment of linker, fluorescent, or chelator groups.

Building Block for Fluoropyridine-Containing Compound Libraries in Medicinal Chemistry

The compound serves as a versatile building block for constructing fluoropyridine-containing small-molecule libraries, a class highlighted in pharmaceutical patent literature for applications including NK₁ receptor antagonism, kinase inhibition, and CNS drug discovery [2]. The 2-fluoropyridin-3-yl moiety, when combined with the cyclohexenol core, provides three points of structural diversification (alcohol, alkene, and pyridine ring) that can be exploited in parallel synthesis workflows. The microwave-accelerated Suzuki-Miyaura route used in its preparation is amenable to scale-up and automation, supporting library production requirements.

Model Substrate for Radical Cyclization Studies Toward Huperzine A Core Structures

Pyridyl-substituted cyclohexenols, including compounds structurally analogous to 4-(2-fluoropyridin-3-yl)cyclohex-3-enol, have been employed as radical cyclization precursors in model studies directed toward the synthesis of the bicyclo[3.3.1]nonane core of huperzine A [3]. The target compound's cyclohexene ring and pyridyl substituent provide the requisite structural features for generating pyridylmethyl or pyridyl radicals that undergo 6-exo-trig cyclization. Although the specific 2-fluorinated variant has not been reported in this context, the fluorine substituent may influence radical stability and regioselectivity, offering a novel dimension for methodological investigation.

Quote Request

Request a Quote for 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.